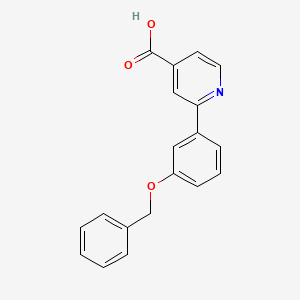

2-(3-Benzyloxyphenyl)isonicotinic acid

Description

Structural Context within the Pyridine (B92270) Carboxylic Acid Family

The parent structure, pyridine carboxylic acid, consists of a pyridine ring with a single carboxylic acid group attached. wikipedia.orgdrugbank.com There are three structural isomers of this parent compound, determined by the position of the carboxylic acid group on the pyridine ring:

Picolinic acid (2-pyridinecarboxylic acid): The carboxylic acid group is at the 2-position. wikipedia.orgnih.gov

Nicotinic acid (3-pyridinecarboxylic acid): The carboxylic acid group is at the 3-position.

Isonicotinic acid (4-pyridinecarboxylic acid): The carboxylic acid group is at the 4-position. drugfuture.comwikipedia.org

All three isomers share the same molecular formula (C₆H₅NO₂) and molecular weight (123.11 g/mol ). wikipedia.org 2-(3-Benzyloxyphenyl)isonicotinic acid is a more complex derivative of the isonicotinic acid isomer, featuring a substituted phenyl ring at the 2-position of the pyridine core. bldpharm.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C19H15NO3 |

| Molecular Weight | 305.33 g/mol |

| CAS Number | 1008774-47-7 |

Rationale for Research Focus on this compound

Research interest in this compound primarily stems from its utility as an intermediate in organic synthesis. The isonicotinic acid framework is a recognized pharmacophore, meaning it is a molecular feature responsible for a drug's pharmacological activity. nih.gov Derivatives of isonicotinic acid have been investigated for a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. nih.govgoogle.comnih.gov

The synthesis of various isonicotinic acid derivatives often involves the modification of the pyridine ring with different functional groups to explore how these changes affect the biological activity of the resulting compounds. nih.govresearchgate.net In this context, this compound serves as a valuable precursor. The benzyloxy group can be a strategic choice in drug design, potentially influencing properties like solubility and the molecule's ability to interact with biological targets. The synthesis of complex molecules often involves multi-step processes, and compounds like this compound are crucial intermediates in these synthetic pathways. google.commdpi.com

The broader family of isonicotinic acid derivatives has been the subject of numerous studies and patents, highlighting the ongoing search for new therapeutic agents based on this scaffold. nih.govgoogle.comnih.govresearchgate.net The development of novel synthetic routes and the creation of libraries of related compounds are key strategies in medicinal chemistry for discovering new drug candidates. nih.govmdpi.com

Structure

3D Structure

Properties

IUPAC Name |

2-(3-phenylmethoxyphenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3/c21-19(22)16-9-10-20-18(12-16)15-7-4-8-17(11-15)23-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYSKMUWENPZAGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=NC=CC(=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20688420 | |

| Record name | 2-[3-(Benzyloxy)phenyl]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20688420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008774-47-7 | |

| Record name | 2-[3-(Benzyloxy)phenyl]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20688420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 2 3 Benzyloxyphenyl Isonicotinic Acid

Strategic Retrosynthesis and Precursor Design

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. For 2-(3-Benzyloxyphenyl)isonicotinic acid, the most logical disconnection is the C-C bond between the pyridine (B92270) and phenyl rings. This approach simplifies the molecule into two key synthons: a substituted pyridine ring and a substituted benzene (B151609) ring.

This disconnection points toward a cross-coupling reaction as the key bond-forming step. The precursors would therefore be an electrophilic pyridine derivative and a nucleophilic phenyl derivative, or vice versa.

Pyridine Precursor (Electrophile): A 2-halo-isonicotinic acid (or its ester) is a common and effective precursor. 2-chloro or 2-bromo-isonicotinic acid derivatives are typically chosen due to their reactivity in palladium-catalyzed cross-coupling reactions.

Phenyl Precursor (Nucleophile): The corresponding (3-benzyloxyphenyl)boronic acid or its ester is the ideal nucleophilic partner for a Suzuki-Miyaura coupling reaction. wikipedia.orglibretexts.org This approach is favored due to the mild reaction conditions and the high functional group tolerance of the Suzuki coupling. researchgate.net

An alternative, though less common, disconnection involves cleaving the benzyl (B1604629) ether bond, leading to 2-(3-hydroxyphenyl)isonicotinic acid and a benzyl halide as precursors. However, the C-C bond formation is generally considered the more complex and crucial step to address early in the synthetic design.

Established and Novel Synthetic Pathways

The forward synthesis based on the retrosynthetic analysis can be executed through various established and emerging protocols, including multi-step sequences and more streamlined one-pot reactions.

Multi-Step Synthesis Protocols for this compound and Analogues

A multi-step synthesis offers precise control over each chemical transformation. A common and reliable route to the target compound involves a Suzuki-Miyaura cross-coupling reaction. wikipedia.org

Step 1: Preparation of Precursors The synthesis begins with the preparation of the two key building blocks:

2-chloroisonicotinic acid: This can be synthesized from commercially available starting materials.

(3-Benzyloxyphenyl)boronic acid: This is prepared from 3-bromophenol, which is first protected as its benzyl ether using benzyl bromide and a base. The resulting 1-benzyloxy-3-bromobenzene is then converted to the boronic acid via lithium-halogen exchange followed by reaction with a trialkyl borate (B1201080) and subsequent acidic workup.

Step 2: Palladium-Catalyzed Suzuki-Miyaura Coupling With the precursors in hand, the key C-C bond-forming reaction is performed. 2-chloroisonicotinic acid (or its methyl ester for better solubility and reactivity) is coupled with (3-benzyloxyphenyl)boronic acid using a palladium catalyst.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Example | Role |

|---|---|---|

| Pyridine Substrate | Methyl 2-chloroisonicotinate | Electrophile |

| Boronic Acid | (3-Benzyloxyphenyl)boronic acid | Nucleophile |

| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ | Facilitates C-C bond formation libretexts.org |

| Ligand | PPh₃ (Triphenylphosphine) | Stabilizes the palladium catalyst |

| Base | Na₂CO₃, K₂CO₃, or K₃PO₄ | Activates the boronic acid organic-chemistry.org |

| Solvent | Toluene/Water or Dioxane/Water | Biphasic solvent system |

The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.orgmdpi.com

Step 3: Saponification (if using an ester) If the coupling reaction was performed on the methyl ester of 2-chloroisonicotinic acid, the final step is the hydrolysis of the ester group to the carboxylic acid using a base like sodium hydroxide, followed by acidification to yield the final product, this compound.

One-Pot Reaction Sequences for Isonicotinic Acid Derivatives

To improve efficiency and reduce waste, one-pot syntheses that combine multiple steps without isolating intermediates are highly desirable. While a specific one-pot synthesis for the title compound is not widely reported, methodologies for related structures suggest its feasibility. For instance, procedures for the synthesis of substituted 2-amino isonicotinic acids have been developed that proceed in a one-pot fashion from simple precursors. nih.govorganic-chemistry.org

A hypothetical one-pot approach for 2-aryl isonicotinic acids could involve an in-situ generation of the boronic acid followed by a direct coupling reaction. Another strategy involves a sequence where a carboxylic acid is converted to a derivative that then undergoes a cross-coupling reaction in the same vessel. acs.org Such streamlined processes are an active area of research aimed at making the synthesis of complex molecules more efficient and sustainable. organic-chemistry.org

Reagent and Catalyst Selection for Targeted Synthesis

The choice of reagents and catalysts is paramount for achieving high yields and purity in the synthesis of this compound and its derivatives.

Role of Specific Activating Agents in Carboxylic Acid Derivatization

The carboxylic acid group of isonicotinic acid is relatively unreactive towards nucleophiles. To form derivatives like esters or amides, the hydroxyl group must be converted into a better leaving group. This is achieved using activating agents.

Carbodiimides (DCC and EDC): Dicyclohexylcarbodiimide (DCC) is a classic activating agent. It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. organic-chemistry.org A nucleophile (e.g., an alcohol) can then attack this intermediate to form the desired ester, releasing dicyclohexylurea (DCU) as a byproduct. researchgate.net 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble alternative, which simplifies product purification.

DMAP as a Co-catalyst: The addition of a catalytic amount of 4-Dimethylaminopyridine (B28879) (DMAP) significantly accelerates carbodiimide-mediated esterifications. organic-chemistry.org DMAP acts as a potent acyl transfer catalyst by reacting with the O-acylisourea to form a more reactive N-acylpyridinium intermediate, which is then readily attacked by the alcohol. organic-chemistry.orgresearchgate.net

Table 2: Common Activating Agents for Carboxylic Acids

| Reagent | Name | Mechanism of Action | Byproduct |

|---|---|---|---|

| DCC | Dicyclohexylcarbodiimide | Forms O-acylisourea intermediate | Dicyclohexylurea (DCU) |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Forms O-acylisourea intermediate | Water-soluble urea |

| SOCl₂ | Thionyl Chloride | Converts carboxylic acid to acid chloride | SO₂ + HCl |

Catalytic Enhancements in Isonicotinic Acid Linkages and Derivatives

Catalysts are essential for both the formation of the core biaryl structure and the subsequent derivatization steps.

Palladium Catalysts for C-C Coupling: The Suzuki-Miyaura reaction relies on a palladium(0) catalyst. wikipedia.org Common precursors include Palladium(II) acetate (B1210297) (Pd(OAc)₂) and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). libretexts.org The choice of ligand is crucial for catalyst stability and reactivity. Bulky, electron-rich phosphine (B1218219) ligands can improve catalytic turnover and allow for the use of less reactive aryl chlorides. mdpi.com Heterogeneous palladium catalysts, such as palladium on carbon (Pd/C), are also used to simplify catalyst removal and recycling. mdpi.com

Boric Acid as a Green Catalyst: Boric acid has emerged as a mild, inexpensive, and environmentally friendly Lewis acid catalyst for various organic transformations, including amidation and the synthesis of 2-arylamino nicotinic acid derivatives. researchgate.netacs.orgsemanticscholar.org It can activate the carboxylic acid group, facilitating nucleophilic attack. While not typically used for C-C coupling, its application in derivatization reactions represents a step towards greener chemical synthesis. tubitak.gov.tr

Pyridine-2-carboxylic acid (P2CA): In some multi-component reactions for synthesizing heterocyclic compounds, P2CA has been shown to act as an efficient, recyclable organocatalyst, demonstrating dual acid-base behavior to drive reactions. nih.govrsc.org This highlights the potential for using isonicotinic acid derivatives themselves as catalysts in certain synthetic contexts.

Reaction Condition Optimization and Yield Enhancement

The efficiency and yield of the Suzuki-Miyaura coupling for the synthesis of this compound are highly dependent on the careful optimization of several reaction parameters: the palladium catalyst and its associated ligand, the base, the solvent system, and the reaction temperature.

Catalyst and Ligand Selection: The choice of the palladium source and the phosphine ligand is critical. While Pd(PPh₃)₄ can be used, modern catalyst systems often employ a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) in combination with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or JohnPhos. These ligands promote the oxidative addition and reductive elimination steps, leading to higher turnover numbers and efficiency, especially with less reactive chlorides. nih.gov

Base and Solvent: The base plays a crucial role in activating the boronic acid for transmetalation. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. The choice of base is often linked to the solvent. A variety of solvents can be employed, including ethereal solvents like dioxane and THF, aromatic hydrocarbons like toluene, or polar aprotic solvents like DMF. Aqueous solvent mixtures (e.g., dioxane/water) are frequently used as they can increase the solubility of the base and facilitate the reaction. researchgate.net

Temperature and Reaction Time: Conventional heating methods typically require elevated temperatures (80-110 °C) and reaction times ranging from several hours to overnight to achieve high conversion. organic-synthesis.com

Below is an illustrative data table showing how reaction conditions can be optimized for a model Suzuki-Miyaura coupling of Methyl 2-chloroisonicotinate with a substituted phenylboronic acid, aiming for high yield of the coupled product.

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 65 |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Dioxane/H₂O | 100 | 8 | 88 |

| 3 | PdCl₂(dppf) (3) | - | K₃PO₄ | Dioxane/H₂O | 100 | 10 | 92 |

| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene | 110 | 6 | 95 |

| 5 | Pd₂(dba)₃ (1.5) | JohnPhos (3) | Cs₂CO₃ | DMF | 110 | 6 | 91 |

This table is a representative example based on typical optimization studies for Suzuki-Miyaura reactions of 2-halopyridines.

Advanced Synthesis Techniques

To overcome the limitations of long reaction times and potential side product formation associated with conventional heating, advanced synthesis techniques are employed.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating palladium-catalyzed cross-coupling reactions. mdpi.com The use of microwave irradiation allows for rapid and uniform heating of the reaction mixture, leading to a dramatic reduction in reaction times, often from hours to minutes. durham.ac.uk This high-speed synthesis not only improves efficiency but can also lead to higher yields and cleaner reaction profiles by minimizing the thermal degradation of reactants and products. nih.gov

For the synthesis of this compound via Suzuki coupling, a sealed vessel containing the reactants, catalyst, and a suitable high-boiling solvent (like DMF or dioxane) is placed in a microwave reactor. The mixture is then rapidly heated to temperatures that might be difficult to achieve safely with conventional heating (e.g., 150-180 °C). nih.govnih.gov This superheating significantly accelerates the rate-limiting steps in the catalytic cycle.

The following interactive data table illustrates the typical advantages of microwave-assisted synthesis compared to conventional heating for the Suzuki coupling of a 2-halopyridine ester with a phenylboronic acid.

| Entry | Method | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|

| 1 | Conventional Heating | 100 | 8 hours | 88 |

| 2 | Microwave Irradiation (60 W) | 120 | 10 minutes | 91 |

| 3 | Conventional Heating | 110 | 6 hours | 95 |

| 4 | Microwave Irradiation (100 W) | 150 | 15 minutes | 97 |

| 5 | Microwave Irradiation (100 W) | 160 | 5 minutes | 96 |

This table presents comparative data derived from studies on microwave-assisted Suzuki-Miyaura reactions for analogous 2-arylpyridine syntheses. nih.govnih.govmdpi.com The data clearly shows that microwave-assisted methods can reduce reaction times by a factor of 24 to 48 while maintaining or even slightly improving the product yield.

Advanced Spectroscopic Elucidation of 2 3 Benzyloxyphenyl Isonicotinic Acid Structure and Conformation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton (¹H) Nuclear Magnetic Resonance Chemical Shift Analysis

The ¹H NMR spectrum of 2-(3-Benzyloxyphenyl)isonicotinic acid is anticipated to display a series of distinct signals corresponding to the protons of the isonicotinic acid ring, the substituted phenyl ring, and the benzylic group. The chemical shifts (δ) are influenced by the electronic effects of the surrounding functional groups.

The protons on the pyridine (B92270) ring of the isonicotinic acid moiety are expected to appear in the downfield region due to the electron-withdrawing effect of the nitrogen atom. Specifically, the proton at the C-6 position is typically the most deshielded. The protons on the benzyloxy group's phenyl ring will resonate in the aromatic region, typically as a multiplet. The two benzylic protons (-CH₂-) will appear as a characteristic singlet, shifted downfield by the adjacent oxygen atom. The four protons on the central phenyl ring will exhibit complex splitting patterns (multiplets) in the aromatic region, with their precise shifts determined by the positions of the benzyloxy and isonicotinyl substituents. The acidic proton of the carboxylic group is expected to be a broad singlet at a very downfield position, often above 10 ppm, though its observation can depend on the solvent used.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridine H-3, H-5 | 7.8 - 8.0 | Doublet |

| Pyridine H-6 | 8.7 - 8.9 | Doublet |

| Phenyl H (Benzylic) | 7.3 - 7.5 | Multiplet |

| -O-CH₂- (Benzylic) | 5.1 - 5.3 | Singlet |

| Phenyl H (Central Ring) | 7.0 - 7.6 | Multiplet |

Carbon-13 (¹³C) Nuclear Magnetic Resonance Chemical Shift Analysis

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would show signals for the carbons of the two phenyl rings, the pyridine ring, the benzylic methylene (B1212753) group, and the carboxyl group.

The carbonyl carbon of the carboxylic acid is expected to have the largest chemical shift, typically in the range of 165-170 ppm. The quaternary carbons, such as the ones to which the phenyl and carboxyl groups are attached on the pyridine ring and the one with the ether linkage, will also be evident. Carbons of the pyridine ring appear in the aromatic region, with their shifts influenced by the nitrogen atom and the substituents. The benzylic methylene carbon (-CH₂-) signal is expected around 70 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -COOH | 165 - 170 |

| Pyridine C-2, C-4 | 145 - 155 |

| Pyridine C-3, C-5 | 120 - 125 |

| Pyridine C-6 | 148 - 152 |

| Phenyl C (Benzylic) | 127 - 137 |

| -O-CH₂- (Benzylic) | ~70 |

| Phenyl C (Central Ring) | 115 - 160 |

Two-Dimensional NMR Spectroscopic Characterization (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing correlations between nuclei. bmrb.io

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. It would show correlations between adjacent protons on the pyridine ring (e.g., H-5 and H-6) and within the central phenyl and benzylic phenyl rings, helping to trace the connectivity of the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons (¹JCH). It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For example, the singlet at ~5.2 ppm would correlate with the carbon signal at ~70 ppm, confirming the -CH₂- group assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). It is instrumental in connecting the different fragments of the molecule. Key correlations would be expected between the benzylic protons (-CH₂-) and the carbons of the central phenyl ring, as well as the carbons of its own phenyl ring. Correlations between the protons of the central phenyl ring and the quaternary carbon of the pyridine ring (C-2) would confirm the connection point between the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing conformational information. NOESY could reveal spatial proximity between the benzylic protons and the protons at the C-2' and C-4' positions of the central phenyl ring, helping to define the molecule's preferred conformation around the ether linkage.

Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Vibrational spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups.

Functional Group Identification via Characteristic Absorptions

The IR spectrum of this compound would exhibit several characteristic absorption bands that confirm the presence of its key functional groups.

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500–3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. researchgate.net

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. The aliphatic C-H stretching of the benzylic -CH₂- group would be observed in the 2850–3000 cm⁻¹ region.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band corresponding to the carbonyl group of the carboxylic acid is expected around 1700–1730 cm⁻¹. tubitak.gov.tr

C=C and C=N Stretches (Aromatic Rings): Multiple sharp bands of variable intensity in the 1450–1620 cm⁻¹ region would confirm the presence of the pyridine and phenyl rings.

C-O Stretch (Ether): The stretching vibration of the aryl-alkyl ether linkage (Ar-O-CH₂) is anticipated to produce a strong band in the 1200–1275 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Benzylic C-H | C-H Stretch | 2850 - 3000 | Medium |

| Carboxylic Acid | C=O Stretch | 1700 - 1730 | Strong |

| Aromatic Rings | C=C, C=N Stretch | 1450 - 1620 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.

The molecular formula for this compound is C₂₀H₁₅NO₃, corresponding to a molecular weight of 317.34 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 317.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways, providing corroborating evidence for the proposed structure.

Loss of Benzyl (B1604629) Group: The most prominent fragmentation pathway is often the cleavage of the benzylic C-O bond to lose a benzyl radical, leading to a stable tropylium (B1234903) cation (C₇H₇⁺) observed as a base peak at m/z 91 . The remaining fragment would be at m/z 226.

Alpha-Cleavage: Cleavage of the bond between the pyridine ring and the central phenyl ring could occur.

Loss of Carboxyl Group: Fragmentation involving the loss of the carboxyl group as COOH (45 Da) or CO₂ (44 Da) from the molecular ion is also a common pathway for carboxylic acids.

Other Fragmentations: Further fragmentation of the primary ions would lead to smaller characteristic ions corresponding to the pyridine and phenyl ring structures.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion |

|---|---|

| 317 | [M]⁺ (Molecular Ion) |

| 226 | [M - C₇H₇]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Information regarding the UV-Vis absorption maxima (λmax), molar absorptivity, and the electronic transitions (e.g., π→π, n→π) for this compound is not available in published scientific literature. While data exists for the constituent chromophores—such as the phenyl, benzyl, and isonicotinic acid moieties—the specific spectrum for the combined molecule has not been reported. For example, isonicotinic acid itself typically exhibits absorption maxima around 214 nm and 264 nm. sielc.com However, the conjugation and electronic interactions with the 3-benzyloxyphenyl substituent would significantly alter this profile, leading to shifts in the absorption peaks and changes in their intensities. Without experimental data, a precise analysis remains speculative.

Computational Chemistry and Theoretical Investigations of 2 3 Benzyloxyphenyl Isonicotinic Acid

Quantum Chemical Calculations: Density Functional Theory (DFT)

DFT has become a standard method for investigating the electronic structure of molecules. A comprehensive DFT study would provide fundamental insights into the compound's behavior.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms, corresponding to the lowest energy state on the potential energy surface. For a molecule with flexible rotating bonds, such as the benzyloxy group and the isonicotinic acid moiety in 2-(3-Benzyloxyphenyl)isonicotinic acid, a conformational analysis would be essential to identify the global minimum energy conformer and other low-energy isomers that might exist in equilibrium.

Vibrational Frequencies and Theoretical Spectra Prediction

Once the geometry is optimized, theoretical vibrational frequencies can be calculated. These calculations predict the positions of absorption bands in the infrared (IR) and Raman spectra. By comparing the theoretical spectrum with experimental data, researchers can confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule.

Electronic Properties: Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and the energy required for electronic excitation. Analysis of the spatial distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis of Electron Delocalization

NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from occupied Lewis-type (bonding or lone pair) orbitals to unoccupied non-Lewis-type (antibonding or Rydberg) orbitals. The stabilization energies associated with these interactions, particularly hyperconjugative interactions, offer quantitative insights into intramolecular charge transfer and the stability of the molecular structure.

Molecular Electrostatic Potential (MEP) Surface Analysis

The MEP surface is a visual tool used to predict the reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate regions of varying charge distribution. Red-colored regions typically represent negative potential, indicating sites prone to electrophilic attack (e.g., around oxygen or nitrogen atoms). In contrast, blue-colored regions represent positive potential, highlighting areas susceptible to nucleophilic attack (e.g., around acidic hydrogen atoms).

Electron Density Topology: Electron Localization Function (ELF) and Localized Orbital Locator (LOL)

ELF and LOL are topological analyses that provide a deeper understanding of chemical bonding. They partition the molecular space into regions corresponding to atomic cores, covalent bonds, and lone pairs of electrons. These methods offer a quantitative description of electron localization, helping to visualize and characterize the nature of the chemical bonds within the molecule beyond the simple Lewis structure model.

While these computational methods are routinely applied to novel compounds in the scientific literature, a specific application to this compound has not been found. The synthesis and potential applications of related nicotinic and isonicotinic acid derivatives have been reported, but detailed theoretical treatments that would provide the data for the analyses described above are not present in the accessible literature. Therefore, a comprehensive article on the computational chemistry of this compound, complete with detailed research findings and data tables, cannot be generated at this time.

Non-Covalent Interaction Analysis: Reduced Density Gradient (RDG)

Non-covalent interactions (NCIs) are critical in determining the three-dimensional structure, stability, and function of molecules. mdpi.com The Reduced Density Gradient (RDG) method is a computational technique rooted in Density Functional Theory (DFT) that allows for the visualization and characterization of these weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes. jussieu.frnih.gov

The RDG method is based on the analysis of the electron density (ρ) and its first derivative. A plot of the RDG against the electron density, multiplied by the sign of the second eigenvalue (λ₂) of the Hessian of the electron density, reveals regions of non-covalent interactions. mdpi.com These interactions are typically visualized as isosurfaces in real space, color-coded to denote the nature and strength of the interaction. researchgate.net

Blue surfaces indicate strong, attractive interactions, such as hydrogen bonds.

Green surfaces represent weaker van der Waals interactions.

Red surfaces signify repulsive interactions or steric clashes.

For this compound, an RDG analysis would be instrumental in understanding its intramolecular and potential intermolecular interactions. Intramolecularly, one could expect to visualize weak van der Waals interactions between the benzyloxy and phenyl rings, potentially contributing to the molecule's preferred conformation. Hydrogen bonding involving the carboxylic acid group and the pyridine (B92270) nitrogen could also be clearly identified. In a condensed phase or in the presence of a biological receptor, RDG analysis could map the specific hydrogen bonds, π-π stacking, and other van der Waals contacts that govern its binding and crystal packing. A hypothetical table summarizing the expected non-covalent interactions for this molecule is presented below.

| Interaction Type | Involved Moieties | Expected RDG Color | Significance |

| Intramolecular H-bond | Carboxylic acid OH and Pyridine N | Blue | Influences acidity and conformation |

| π-π Stacking | Phenyl ring and Pyridine ring | Green | Contributes to conformational stability |

| van der Waals | Benzyloxy group and adjacent atoms | Green | Dictates overall molecular shape and packing |

| Steric Repulsion | Crowded regions of the molecule | Red | Defines conformational restrictions |

Reaction Path Modeling and Mechanistic Insights (Theoretical)

Reaction path modeling is a computational technique used to map the energetic landscape of a chemical reaction, from reactants to products, via a transition state. rsc.org This methodology provides deep mechanistic insights by identifying the lowest energy path a reaction is likely to follow and calculating the activation energies involved. researchgate.net Such studies are crucial for understanding reaction kinetics, predicting reaction outcomes, and designing more efficient synthetic routes.

For this compound, theoretical reaction path modeling could be applied to several processes of interest. For instance, the synthesis of this molecule, likely involving the coupling of a benzyloxy-substituted phenyl component with an isonicotinic acid precursor, could be modeled to understand the reaction mechanism and optimize conditions. rsc.org Another area of interest could be the modeling of its metabolic pathways or its mechanism of action if it were to act as an inhibitor of a specific enzyme.

The general workflow for reaction path modeling involves:

Geometry Optimization: The structures of the reactants, products, and any intermediates are optimized to find their lowest energy conformations.

Transition State Search: A search is conducted for the saddle point on the potential energy surface that connects the reactants and products. This is the transition state.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified transition state correctly connects the desired reactants and products.

Energy Profile Construction: The energies of all stationary points are calculated to construct a reaction energy profile, which visually represents the energy changes throughout the reaction.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational modeling techniques that aim to correlate the structural or physicochemical properties of a series of compounds with their observed properties or biological activities. colab.ws These models, once validated, can be used to predict the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics. nih.gov

A QSPR study on a series of derivatives of this compound would involve calculating a set of molecular descriptors for each compound. These descriptors can be categorized as:

Topological: Describing the connectivity of atoms.

Geometrical: Related to the 3D structure of the molecule.

Electronic: Pertaining to the distribution of electrons, such as dipole moment and partial charges.

Physicochemical: Such as logP (lipophilicity) and molar refractivity.

These descriptors are then used as independent variables in a statistical model, typically multiple linear regression or partial least squares, to predict a dependent variable (the property of interest). nih.gov For example, a QSPR model could be developed to predict properties like solubility, melting point, or chromatographic retention time. In the context of drug design, a QSAR model could predict biological activity, such as the inhibition constant (Ki) against a particular enzyme. benthamdirect.com

While no specific QSPR studies on this compound were found, research on related isonicotinic acid derivatives has demonstrated the utility of this approach. colab.wsbenthamdirect.com For instance, QSAR models for isonicotinic acid hydrazide derivatives have successfully predicted their antimicrobial activity using descriptors like nuclear repulsion energy and topological parameters. colab.wsbenthamdirect.com A hypothetical QSPR study on derivatives of this compound might yield a model represented by the following generic equation:

Property = c₀ + c₁ (Descriptor A) + c₂ (Descriptor B) + ...

Where 'c' represents the coefficients determined by the regression analysis. A sample data table for such a study is shown below, illustrating the types of descriptors that might be used.

| Compound | LogP (Lipophilicity) | Dipole Moment (Debye) | Molecular Surface Area (Ų) | Predicted Property (e.g., Solubility in mg/L) |

| Derivative 1 | 4.2 | 3.1 | 350 | 150 |

| Derivative 2 | 4.5 | 2.8 | 370 | 120 |

| Derivative 3 | 3.9 | 3.5 | 340 | 180 |

| Derivative 4 | 4.8 | 2.5 | 390 | 90 |

Such models are invaluable for prioritizing the synthesis of new compounds and for gaining a deeper understanding of the structural features that govern a particular property.

Chemical Reactivity and Derivative Synthesis of 2 3 Benzyloxyphenyl Isonicotinic Acid

Modifications of the Carboxylic Acid Moiety

The carboxylic acid group is the most readily functionalized part of the molecule, serving as a versatile handle for derivatization through common organic reactions.

Esterification and Amidation Reactions

Esterification: The carboxylic acid can be converted to its corresponding esters through several standard methods. Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH), is a common approach. The reaction is driven to completion by using an excess of the alcohol or by removing water as it is formed. Alternatively, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be employed to form esters under milder conditions, which is particularly useful for complex or sensitive alcohols.

Amidation: The synthesis of amides from 2-(3-benzyloxyphenyl)isonicotinic acid can be achieved by direct reaction with amines. This condensation reaction is often facilitated by coupling agents, similar to those used in esterification (e.g., DCC, EDCI), to activate the carboxylic acid. Another effective method involves the conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride, before reaction with an amine. Direct amidation can also be catalyzed by Lewis acids like Nb₂O₅, which can activate the carboxylic acid's carbonyl group.

| Transformation | Reagents | Reaction Type | Key Features |

|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Ethanol), H₂SO₄ (catalyst) | Fischer Esterification | Equilibrium-driven; requires excess alcohol or water removal. |

| Esterification | Alcohol, DCC, DMAP | DCC Coupling | Milder conditions; suitable for sensitive substrates. |

| Amidation | Amine, DCC or EDCI | Coupling Agent-Mediated | Forms a peptide-like bond; high yields. |

| Amidation | Amine, Nb₂O₅ (catalyst) | Lewis Acid Catalysis | Applicable to a wide range of acids and amines. |

Conversion to Acid Halides and Hydrazides

Acid Halides: The carboxylic acid can be readily converted into a more reactive acyl halide, typically an acid chloride. The most common reagent for this transformation is thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). The reaction proceeds by converting the hydroxyl group into a good leaving group, which is subsequently displaced by a chloride ion. Other reagents like oxalyl chloride or phosphorus tribromide (PBr₃) can be used to synthesize the corresponding acid chlorides and bromides, respectively. These acyl halides are highly electrophilic and serve as valuable intermediates for synthesizing esters, amides, and other derivatives under mild conditions.

Hydrazides: Isonicotinic acid hydrazides are key synthetic intermediates, most notably for the synthesis of various heterocyclic compounds. The hydrazide of this compound can be prepared by reacting its corresponding ester (e.g., methyl or ethyl ester) with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O) in a suitable solvent like ethanol, typically under reflux. This nucleophilic acyl substitution reaction proceeds in high yield. The resulting hydrazide is a stable, crystalline solid and a crucial building block for further derivatization.

Transformations Involving the Pyridine (B92270) Ring

The pyridine ring of this compound is generally electron-deficient, which dictates its reactivity. This deactivation makes electrophilic aromatic substitution reactions challenging, requiring harsh conditions. When such reactions do occur, substitution is directed to the 3- and 5-positions. slideshare.netquimicaorganica.orgquora.com

Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (the 2-, 4-, and 6-positions). Since the starting molecule is already substituted at the 2-position, nucleophilic attack would preferentially occur at the 6-position.

Transition metal-catalyzed reactions, such as palladium-catalyzed C-H functionalization, provide a modern approach to modifying the pyridine ring. For instance, amides derived from isonicotinic acid can direct arylation to the 3-position using a Pd(0)/PR₃ catalyst system with an aryl bromide. Furthermore, the pyridine ring can undergo dearomatization reactions, such as selective transfer hydrogenation, to yield dihydropyridine (B1217469) derivatives. acs.org

Reactions at the Benzyloxyphenyl Moiety

The benzyloxyphenyl group offers several sites for chemical modification.

Debenzylation: The benzyl (B1604629) ether linkage can be cleaved to unmask the phenolic hydroxyl group. This deprotection is a common strategic step in multistep synthesis. Standard methods include catalytic hydrogenolysis (e.g., H₂ over Pd/C), though this may also reduce other functional groups. Chemical methods offer alternatives; for example, treatment with a strong Lewis acid like boron trichloride (B1173362) (BCl₃) in the presence of a cation scavenger such as pentamethylbenzene (B147382) can cleanly cleave the benzyl ether at low temperatures. researchgate.net More recently, visible-light-mediated oxidative debenzylation using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has emerged as a mild and functional-group-tolerant method. nih.govorgsyn.org

Benzylic Position Reactions: The methylene (B1212753) (CH₂) group of the benzyl ether is a benzylic position and is susceptible to free-radical reactions, such as bromination using N-bromosuccinimide (NBS) under UV irradiation. khanacademy.org

Aromatic Ring Substitution: The phenyl ring of the benzyloxy group can potentially undergo electrophilic aromatic substitution. The benzyloxy group is an ortho-, para-directing activator, suggesting that electrophiles would add to the positions ortho and para to the ether linkage.

| Method | Reagents | Key Features |

|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | Common but may affect other reducible groups. |

| Lewis Acid Cleavage | BCl₃, Pentamethylbenzene | Effective at low temperatures; avoids reduction. researchgate.net |

| Oxidative Debenzylation | DDQ, Visible Light | Mild conditions, high functional group tolerance. nih.govorgsyn.org |

Cyclization Reactions to Form Novel Heterocyclic Systems

The isonicotinic acid hydrazide derivative is a pivotal precursor for synthesizing a variety of five-membered heterocyclic systems, which are important scaffolds in medicinal chemistry.

1,3,4-Oxadiazoles: These can be synthesized from the hydrazide through several routes. One common method involves reacting the hydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). nih.gov Alternatively, the hydrazide can be condensed with an aldehyde to form a hydrazone, which is then cyclized oxidatively using reagents like iodine in the presence of a base or bromine in acetic acid. nih.govjst.go.jpmdpi.com Another pathway involves reacting the hydrazide with carbon disulfide in a basic medium to form an intermediate that can be cyclized. nih.govresearchgate.net

1,3,4-Thiadiazoles: Cyclization of N-acylhydrazones with dehydrating agents like concentrated sulfuric acid can yield 1,3,4-thiadiazole (B1197879) derivatives. jst.go.jp

1,2,4-Triazoles: These heterocycles can be formed from the hydrazide derivative. For example, reaction with an isothiocyanate yields a hydrazinecarbothioamide intermediate, which can be cyclized under basic conditions (e.g., NaOH) to form a triazole-thione. jst.go.jp The hydrazide can also be converted into an intermediate that reacts with hydrazine hydrate to form an amino-triazole-thiol, a versatile building block for further derivatization. nih.govresearchgate.net

These cyclization reactions demonstrate the utility of this compound as a starting material for generating complex heterocyclic molecules. scilit.comacs.orgresearchgate.netbenthamdirect.comrjptonline.org

Multicomponent Reaction (MCR) Strategies Incorporating Isonicotinic Acid Fragments

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly efficient for generating molecular diversity. Carboxylic acids are key substrates in some of the most powerful MCRs, such as the Ugi and Passerini reactions. beilstein-journals.orgnih.gov

Ugi Four-Component Reaction (U-4CR): In this reaction, a carboxylic acid, an amine, a ketone or aldehyde, and an isocyanide react to form an α-acylamino amide. This compound can serve as the carboxylic acid component, allowing for the rapid assembly of complex, peptide-like structures. This one-pot synthesis is highly valued in drug discovery for creating large libraries of compounds. researchgate.net

Passerini Three-Component Reaction (P-3CR): This reaction involves a carboxylic acid, a ketone or aldehyde, and an isocyanide to produce an α-acyloxy carboxamide. As with the Ugi reaction, this compound can be used as the acid component, providing a straightforward route to diverse ester and amide derivatives. nih.gov

The incorporation of the this compound scaffold into these MCRs provides a powerful strategy for synthesizing novel and complex molecules with potential applications in medicinal chemistry and materials science.

Non Biological Applications and Advanced Materials Science Potential

Ligand Design in Coordination Chemistry

Isonicotinic acid and its derivatives are well-established ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions. The nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylate group in 2-(3-Benzyloxyphenyl)isonicotinic acid are potential coordination sites.

Complexation with Transition Metals

Derivatives of isonicotinic acid readily form complexes with transition metals. The pyridine nitrogen provides a key coordination site, and the carboxylate group can bind in a monodentate, bidentate, or bridging fashion. This versatility allows for the construction of diverse coordination architectures, from discrete molecular complexes to extended polymeric structures. The benzyloxy substituent on the phenyl ring of this compound could influence the electronic properties and steric hindrance of the ligand, thereby affecting the coordination geometry and stability of the resulting metal complexes.

Table 1: Potential Coordination Modes of Isonicotinic Acid Derivatives

| Coordination Site | Binding Mode | Potential Outcome |

| Pyridine Nitrogen | Monodentate | Formation of simple metal-ligand bonds |

| Carboxylate Oxygen | Monodentate | Coordination to a single metal center |

| Carboxylate Group | Bidentate Chelate | Formation of a stable five-membered ring with a metal ion |

| Carboxylate Group | Bridging | Linking of multiple metal centers to form dimers, polymers, or frameworks |

Structural and Electronic Characterization of Metal-Organic Frameworks or Discrete Complexes

The bifunctional nature of isonicotinic acid derivatives makes them excellent candidates for the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials composed of metal ions or clusters connected by organic ligands. While no specific MOFs based on this compound have been reported, the general principles of MOF synthesis suggest its potential as a linker. The length and flexibility of the benzyloxy group could be exploited to control the pore size and dimensionality of the resulting framework.

The structural and electronic properties of such hypothetical MOFs or discrete complexes would be of significant interest. Techniques such as X-ray crystallography, spectroscopy (IR, UV-Vis), and computational modeling would be crucial for their characterization. The electronic properties, influenced by the interplay between the metal centers and the organic ligand, could lead to applications in areas such as gas storage, separation, and sensing.

Role as Synthetic Intermediates and Building Blocks in Organic Synthesis

The chemical structure of this compound makes it a valuable intermediate and building block for the synthesis of more complex organic molecules.

Scaffold for Diverse Organic Synthesis

The isonicotinic acid core provides a robust scaffold that can be chemically modified at several positions. The carboxylic acid group can be converted into a variety of functional groups, such as esters, amides, and acid chlorides, opening pathways to a wide range of derivatives. The pyridine ring can undergo substitution reactions, and the benzyloxy group can be cleaved to reveal a phenol, which can then be further functionalized. This versatility allows for the systematic modification of the molecule's properties for various applications.

Precursors for Advanced Organic Materials

The aromatic and heterocyclic nature of this compound suggests its potential as a precursor for advanced organic materials. Polymers incorporating this moiety could exhibit interesting thermal, optical, or electronic properties. For instance, polyesters or polyamides derived from this compound could possess high thermal stability. Furthermore, the pyridine unit could be exploited to create materials with specific electronic functionalities, potentially for use in organic electronics.

Catalytic Applications

While direct catalytic applications of this compound have not been reported, its metal complexes hold potential in catalysis. The coordination of this ligand to a metal center can modulate the metal's reactivity and selectivity in catalytic transformations.

For example, transition metal complexes of pyridine-based ligands are known to catalyze a variety of organic reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions. The specific substituents on the isonicotinic acid ligand can be used to fine-tune the catalyst's performance. The benzyloxy group in this compound could, for instance, influence the solubility of the catalyst in different solvents or create a specific steric environment around the metal center, thereby enhancing catalytic activity and selectivity. Further research would be needed to explore and realize this potential.

Analytical Chemistry Applications

Extensive literature searches have not yielded specific, documented analytical chemistry applications for the compound This compound . The existing body of scientific research primarily focuses on the synthesis and potential biological activities of isonicotinic acid derivatives, rather than their use as reagents or standards in analytical methods.

The following subsections, therefore, present a prospective overview of potential analytical applications. This is based on the known uses of structurally related isonicotinic acid compounds and general principles of analytical chemistry. The information provided is hypothetical and intended to guide possible future research into the analytical utility of This compound .

Hypothetical Applications as an Analytical Reagent

While not currently documented, the structural features of This compound suggest potential as a specialized analytical reagent. The presence of the carboxylic acid and the pyridine nitrogen atom could allow it to act as a ligand for metal ions. This could hypothetically be exploited in several ways:

Chelating Agent in Titrimetry or Spectrophotometry: The molecule could potentially form stable, colored complexes with specific metal ions. This property could be the basis for spectrophotometric methods for the quantification of those metals. The benzyloxy group might influence the solubility and spectral properties of such complexes.

Derivatizing Agent in Chromatography: The carboxylic acid moiety could be used to derivatize other molecules, such as amines or alcohols, to enhance their detection in chromatographic methods like HPLC or GC. For instance, converting an analyte to a derivative of This compound could improve its ultraviolet (UV) absorbance or allow for fluorescence detection, thereby increasing the sensitivity of the analysis.

Potential Use as a Reference Standard

Should This compound or its metabolites become relevant in fields such as pharmaceutical or environmental analysis, a highly purified form of the compound would be essential as a reference standard. In this context, its role would be to:

Calibrate Analytical Instruments: A certified reference standard of known purity and concentration is necessary for the calibration of instruments like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) systems.

Method Validation: It would be used to validate new analytical methods for its own quantification in various matrices (e.g., biological fluids, environmental samples). This involves assessing parameters such as accuracy, precision, linearity, and limits of detection and quantification.

Quality Control: In a setting where the compound is regularly analyzed, the reference standard would be used in quality control samples to ensure the reliability of routine measurements.

The development of This compound as a reference standard would require comprehensive characterization of its purity and stability under various conditions.

Illustrative Hypothetical Analytical Method Data

To illustrate the kind of data that would be generated if an analytical method were developed for this compound, the following table presents hypothetical parameters for an HPLC-UV method.

Table 1: Hypothetical HPLC-UV Method Parameters for the Quantification of this compound

| Parameter | Hypothetical Value | Description |

| Column | C18 (4.6 x 150 mm, 5 µm) | A common reversed-phase column suitable for separating moderately polar organic molecules. |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid | A typical mobile phase for reversed-phase chromatography, with formic acid to improve peak shape. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Injection Volume | 10 µL | A typical volume for injecting a sample onto the HPLC system. |

| Detection Wavelength | 265 nm | A hypothetical wavelength of maximum UV absorbance for the compound. |

| Retention Time | 4.2 min | The hypothetical time at which the compound would elute from the column under these conditions. |

| Limit of Detection (LOD) | 0.05 µg/mL | The lowest concentration of the analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | 0.15 µg/mL | The lowest concentration of the analyte that can be accurately and precisely measured. |

| Linearity (r²) | >0.999 | A measure of how well the calibration curve fits a linear regression, indicating a reliable quantitative response. |

Note: The data in this table is purely illustrative and not based on experimental results.

Future Directions and Emerging Research Avenues for 2 3 Benzyloxyphenyl Isonicotinic Acid

Exploration of Unconventional Synthetic Methodologies

The traditional synthesis of biaryl compounds like 2-(3-Benzyloxyphenyl)isonicotinic acid often relies on classical cross-coupling reactions. However, the future of its synthesis and derivatization lies in more efficient, sustainable, and innovative methodologies that offer greater precision and atom economy.

Emerging strategies focus on the direct functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials. beilstein-journals.orgnih.govresearchgate.net Transition-metal-catalyzed C-H activation, for instance, could enable the direct coupling of a pyridine (B92270) precursor with a benzyloxyphenyl group, significantly streamlining the synthetic process. nih.govrsc.org Such methods offer novel pathways for creating libraries of analogues with varied substitution patterns for structure-property relationship studies.

Furthermore, photoredox catalysis, which uses visible light to drive chemical reactions, presents a powerful tool for forming the critical C-C bond between the two aromatic rings under exceptionally mild conditions. researchgate.netnih.gov This approach is noted for its high functional group tolerance, which is advantageous when working with complex molecular architectures. chemrxiv.orgorganic-chemistry.org Another significant avenue is the adoption of continuous flow chemistry. unimi.itdurham.ac.uk Flow reactors provide enhanced control over reaction parameters, improve safety, and facilitate scalability, moving the synthesis from batch processes to a more efficient, automated production model. acs.orgvcu.edu

| Methodology | Principle | Potential Advantage for this compound |

| C-H Functionalization | Direct activation and substitution of carbon-hydrogen bonds, bypassing pre-functionalization steps. beilstein-journals.org | Increased atom economy; rapid synthesis of derivatives by modifying either the pyridine or phenyl rings. |

| Photoredox Catalysis | Use of visible light and a photocatalyst to generate radical intermediates for bond formation. researchgate.netresearchgate.net | Mild reaction conditions; high tolerance for sensitive functional groups; sustainable energy source. |

| Continuous Flow Chemistry | Reactions are performed in a continuously flowing stream within a microreactor or packed bed. durham.ac.uk | Enhanced reaction control, safety, and scalability; potential for automated multi-step synthesis. |

Development of Advanced Spectroscopic Probes

A thorough understanding of the structural and electronic properties of this compound is fundamental to its application. While standard techniques like NMR and IR spectroscopy provide basic characterization, advanced spectroscopic methods can offer deeper insights into its behavior, particularly at interfaces and in complex environments.

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique capable of detecting vibrational information from molecules adsorbed onto metallic nanostructures. acs.orgnih.gov For this compound, SERS could be employed to study its orientation and binding interactions on metal surfaces, which is critical for applications in catalysis or electronics. acs.org The pyridine nitrogen and carboxylic acid group are expected to show distinct interactions with different metal surfaces like silver, gold, or copper. aip.org

Advanced two-dimensional Nuclear Magnetic Resonance (2D-NMR) techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), will be invaluable for elucidating the molecule's solution-state conformation. Understanding the through-space proximity of the benzyloxyphenyl and isonicotinic acid moieties is crucial for predicting its self-assembly behavior and its ability to interact with other molecules or materials.

Integration of Machine Learning in Computational Design and Prediction

The convergence of computational chemistry and artificial intelligence is revolutionizing molecular and materials design. bohrium.combirmingham.ac.ukarxiv.org Machine learning (ML) offers a powerful avenue for accelerating the discovery and optimization of derivatives of this compound for specific functions.

Expansion into Novel Non-Biological Material Platforms

The inherent functionalities of this compound—a metal-coordinating pyridine-carboxylate unit and a sterically influential benzyloxyphenyl group—make it an excellent candidate for various advanced materials.

One of the most promising areas is in the construction of Metal-Organic Frameworks (MOFs) . innovationnewsnetwork.com The isonicotinate (B8489971) moiety is a well-established linker for creating porous, crystalline materials. quickcompany.inacs.orgrsc.org The benzyloxyphenyl substituent would project into the pores of the MOF, allowing for the fine-tuning of pore size, polarity, and functionality. Such tailored MOFs could find applications in selective gas storage and separation (e.g., CO2 capture), catalysis, or chemical sensing. acs.orgresearchgate.net

Another significant research direction is its use in organic electronics . Pyridine-based molecules are frequently used as electron-transporting materials in Organic Light-Emitting Diodes (OLEDs) and as components in perovskite solar cells. rsc.orgrsc.orgresearchgate.net The extended π-system and potential for ordered packing in this compound and its ester or amide derivatives could lead to materials with favorable charge transport properties. nih.govacs.org

| Material Platform | Role of this compound | Potential Applications |

| Metal-Organic Frameworks (MOFs) | Serves as an organic linker, connecting metal nodes. The benzyloxyphenyl group functionalizes the pore interior. | Selective gas separation, heterogeneous catalysis, chemical sensing, drug delivery. |

| Organic Electronics (OLEDs, PSCs) | Functions as a core building block for hole or electron-transporting materials. | Light-emitting layers, charge transport layers in solar cells, organic semiconductors. |

| Functional Polymers | Incorporated as a monomer to introduce specific functionalities (metal binding, photoactivity) into a polymer chain. | Smart coatings, membranes for separation, stimuli-responsive materials. |

Interdisciplinary Studies at the Interface of Organic Chemistry and Materials Science

The full potential of this compound will be realized through a deeply interdisciplinary approach that bridges the gap between molecular synthesis and material function. numberanalytics.comnumberanalytics.com This collaborative effort involves a cyclical process of design, synthesis, characterization, and testing. ucsb.eduharvard.edu

Organic chemists can focus on developing efficient synthetic routes to the molecule and its derivatives (as outlined in 7.1). kyushu-u.ac.jp Concurrently, computational scientists can use machine learning to guide the design of new structures with targeted properties (7.3). Physical chemists and materials scientists can then characterize these new molecules using advanced spectroscopic and analytical techniques (7.2) and fabricate them into functional devices or materials like MOFs and OLEDs (7.4). utk.eduemorychem.science The performance data from these materials then feeds back into the design phase, creating an iterative loop that drives innovation.

This synergy ensures that the synthetic efforts are purpose-driven and that the material properties are fundamentally understood from the molecular level up. Such an integrated approach is essential for translating a promising molecule like this compound into a component of next-generation technologies. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-Benzyloxyphenyl)isonicotinic acid, and how can reaction conditions be optimized?

- Methodological Answer : A plausible synthetic route involves Suzuki-Miyaura coupling, using 3-benzyloxyphenylboronic acid (or its pinacol ester) and isonicotinic acid derivatives. Reaction optimization can employ factorial design to evaluate variables like catalyst loading, temperature, and solvent polarity . Purity of intermediates should be verified via GC or HPLC, as demonstrated for structurally similar benzyloxy compounds in reagent catalogs .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : High-resolution NMR (¹H/¹³C) is critical for confirming the benzyloxy and isonicotinic acid moieties. IR spectroscopy can validate functional groups (e.g., carboxylic acid C=O stretch). Mass spectrometry (HRMS) provides molecular weight confirmation. Cross-referencing with NIST spectral databases ensures accuracy in peak assignments . For crystalline derivatives, X-ray diffraction resolves stereochemical ambiguities .

Q. How should researchers standardize purification protocols for this compound?

- Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is effective. Advanced purification may involve recrystallization from ethanol/water mixtures. Purity should be assessed via HPLC (≥97% by area), aligning with quality control methods for benzyloxy-containing analogs .

Advanced Research Questions

Q. How can structural modifications of this compound improve its stability under physiological conditions?

- Methodological Answer : Stability studies should include accelerated degradation tests (e.g., pH 1–9 buffers, 40°C) monitored via HPLC. To enhance stability, consider substituting the benzyloxy group with electron-withdrawing groups or encapsulating the compound in lipid-based nanoparticles. Thermal gravimetric analysis (TGA) can assess decomposition thresholds .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent controls). Replicate studies under standardized protocols (e.g., OECD guidelines) are essential. Computational docking studies can reconcile divergent results by identifying binding mode dependencies on substituent placement .

Q. How can researchers establish a robust structure-activity relationship (SAR) for this compound?

- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., halogens, methyl groups) at the 3-benzyloxy or isonicotinic acid positions. Evaluate biological activity using dose-response assays and correlate results with computational descriptors (e.g., logP, polar surface area). Multivariate analysis links structural features to efficacy .

Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Catalytic asymmetric synthesis or chiral resolution techniques (e.g., chiral HPLC) are critical. Process optimization should include kinetic studies to minimize racemization. Membrane separation technologies (e.g., enantioselective membranes) offer scalable purification solutions .

Data Analysis and Theoretical Frameworks

Q. How should researchers design experiments to investigate the compound’s mechanism of action?

- Methodological Answer : Use a combination of in vitro binding assays (e.g., surface plasmon resonance) and in silico molecular dynamics simulations. Link findings to established pharmacological theories, such as allosteric modulation or competitive inhibition, to contextualize mechanistic insights .

Q. What statistical approaches are suitable for analyzing dose-response data with high variability?

- Methodological Answer : Nonlinear regression models (e.g., four-parameter logistic curves) quantify EC₅₀ values. Outlier detection via Grubbs’ test and bootstrap resampling improves reliability. For heterogeneous datasets, hierarchical Bayesian modeling accounts for variability across replicates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.